molecular formula C4H10N2O2 B13874101 2-ethoxy-N'-hydroxyethanimidamide

2-ethoxy-N'-hydroxyethanimidamide

Cat. No.: B13874101
M. Wt: 118.13 g/mol
InChI Key: FLQGZPLLJYNPHU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N’-hydroxyethanimidamide typically involves the reaction of ethylamine with ethyl formate under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N’-hydroxyethanimidamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Mechanism of Action

The mechanism of action of 2-ethoxy-N’-hydroxyethanimidamide involves its interaction with specific molecular targets and pathways. The compound acts as a nucleophile, readily forming bonds with electron-deficient partners. This reactivity makes it valuable in organic synthesis, particularly in Michael additions and aldol condensations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-ethoxy-N’-hydroxyethanimidamide is unique due to its specific combination of ethoxy and hydroxy groups, which confer distinct reactivity and properties. This makes it particularly useful in certain synthetic and research applications .

Properties

Molecular Formula

C4H10N2O2

Molecular Weight

118.13 g/mol

IUPAC Name

2-ethoxy-N'-hydroxyethanimidamide

InChI

InChI=1S/C4H10N2O2/c1-2-8-3-4(5)6-7/h7H,2-3H2,1H3,(H2,5,6)

InChI Key

FLQGZPLLJYNPHU-UHFFFAOYSA-N

Canonical SMILES

CCOCC(=NO)N

Origin of Product

United States

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